6-(Fluorescein-5-carboxamido)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

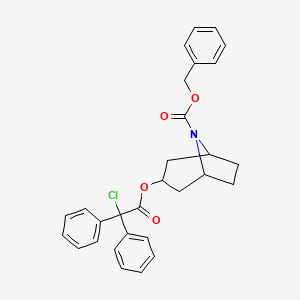

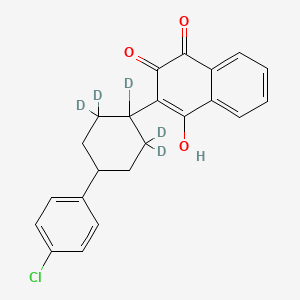

6-(Fluorescein-5-carboxamido)hexanoic acid is a fluorescein-based fluorescent label used extensively in biochemical and molecular biology research. This compound is known for its high fluorescence efficiency and is often employed in labeling proteins, nucleic acids, and other biomolecules for various analytical applications .

作用機序

Target of Action

The primary target of 6-(Fluorescein-5-carboxamido)hexanoic acid is proteins . This compound is used as a fluorescein-based fluorescent label for proteins .

Mode of Action

This compound interacts with its protein targets by covalently binding to them . This compound contains a seven-atom amino-hexanoyl spacer between the fluorophore and the reactive group . This spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .

Result of Action

The result of the action of this compound is the labeling of proteins with a fluorescent tag . This allows for the visualization and analysis of the proteins in various applications, such as quenching experiments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in DMF and DMSO , suggesting that the choice of solvent can impact its action. Additionally, its fluorescence properties (λex 491 nm; λem 515 nm in 0.1 M Tris pH 9.0 ) indicate that the pH and ionic strength of the environment can affect its fluorescence efficiency. The compound should be stored at 2-8°C , indicating that temperature can influence its stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluorescein-5-carboxamido)hexanoic acid typically involves the reaction of fluorescein with hexanoic acid through an amide bond formation. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

6-(Fluorescein-5-carboxamido)hexanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can react with primary amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules .

Common Reagents and Conditions

Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Solvents: Dimethylformamide (DMF), Dimethylsulfoxide (DMSO)

Conditions: Room temperature, pH 8.3, reaction time of 1 hour

Major Products

The major products formed from these reactions are typically labeled biomolecules, such as proteins or nucleic acids, which can be used in various analytical and diagnostic applications .

科学的研究の応用

6-(Fluorescein-5-carboxamido)hexanoic acid is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:

Fluorescence Microscopy: Used to label proteins and other biomolecules for visualization under a fluorescence microscope.

Flow Cytometry: Employed in labeling cells to analyze their properties and behavior in a flow cytometer.

Immunofluorescence Assays: Used in assays such as Western blotting and ELISA to detect specific proteins.

Quenching Experiments: Utilized to study protein-protein interactions and other molecular interactions.

類似化合物との比較

6-(Fluorescein-5-carboxamido)hexanoic acid is unique due to its high fluorescence efficiency and stability. Similar compounds include:

Fluorescein-5-isothiocyanate (FITC): Another fluorescein-based label but with an isothiocyanate group instead of a carboxamido group.

Tetramethylrhodamine-5-(and-6)-carboxamido)hexanoic acid: A rhodamine-based fluorescent label with similar applications.

Alexa Fluor™ 488: A commercially available fluorescent dye with similar spectral properties.

These compounds differ in their chemical structures and reactivity, but all serve the purpose of labeling biomolecules for fluorescence-based detection and analysis.

特性

IUPAC Name |

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQBPACVENBWSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid used in these research studies?

A1: this compound is a fluorescent dye commonly used in biological research due to its ability to emit a strong green fluorescence when excited by light. This property makes it valuable for labeling and visualizing biomolecules like proteins and polymers. [, , , ] In these studies, 5-SFX enables researchers to track the location and interactions of their target molecules.

Q2: How is this compound attached to target molecules?

A2: The chemical structure of 5-SFX includes a succinimidyl ester group, which readily reacts with primary amines. This reactivity allows for its conjugation to molecules containing primary amines, such as proteins or polymers with amine functionalities. [, ] This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target.

Q3: Can you give an example of how this compound is used to study specific biological processes?

A3: One study used 5-SFX to label amine-functionalized polymethacrylamides, which are biocompatible polymers. [] By attaching the dye, researchers could track the polymer's location and potentially study its interactions within biological systems. This method allows for the investigation of drug delivery systems and bioconjugation strategies.

Q4: Were there any challenges associated with using this compound in these studies?

A4: One study highlighted that the choice of fluorescent label, including 5-SFX, can significantly influence the aggregation behavior of amyloid beta (Aβ42) oligomers. [] This finding suggests that researchers need to carefully consider the potential impact of 5-SFX on the target molecule's properties and behavior, especially in studies involving protein aggregation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

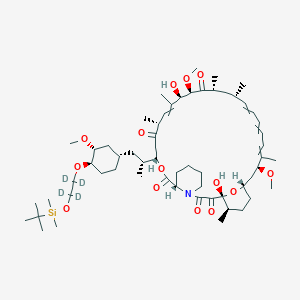

![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)